molecular formula C6H3BrClN3 B6238350 1-azido-3-bromo-5-chlorobenzene CAS No. 1379324-57-8

1-azido-3-bromo-5-chlorobenzene

Cat. No.: B6238350
CAS No.: 1379324-57-8
M. Wt: 232.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-3-bromo-5-chlorobenzene is an organic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.5 g/mol. It is a valuable research compound used in various scientific applications due to its unique chemical properties. The compound features an azide group (-N3), a bromine atom, and a chlorine atom attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-azido-3-bromo-5-chlorobenzene involves multiple steps:

    Starting Material: Chlorobenzene is treated with sodium azide in the presence of a copper catalyst to form 1-chloro-3-azidobenzene.

    Bromination: 1-chloro-3-azidobenzene is then reacted with bromine in the presence of a Lewis acid catalyst, such as iron (III) bromide, to form 1-azido-3-bromo-benzene.

    Chlorination: Finally, 1-azido-3-bromo-benzene is treated with chlorine gas in the presence of a radical initiator, such as AIBN, to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the above synthetic route can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

1-Azido-3-bromo-5-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, copper catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Oxidation: Various oxidizing agents depending on the desired product.

Major Products Formed:

    Amines: From reduction of the azide group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-Azido-3-bromo-5-chlorobenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of 1-azido-3-bromo-5-chlorobenzene primarily involves its reactivity due to the presence of the azide group. The azide group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with other molecules. These interactions can result in the formation of new chemical bonds, making the compound useful in synthetic chemistry.

Molecular Targets and Pathways:

    Azide Group Reactivity: The azide group can participate in click chemistry reactions, forming stable triazole rings.

    Bromine and Chlorine Atoms: These atoms can undergo substitution reactions, allowing for further functionalization of the benzene ring.

Comparison with Similar Compounds

1-Azido-3-bromo-5-chlorobenzene can be compared with other halogenated azidobenzenes, such as:

    1-Azido-3-chlorobenzene: Lacks the bromine atom, making it less versatile in certain synthetic applications.

    1-Azido-3-bromobenzene: Lacks the chlorine atom, which may limit its reactivity in specific reactions.

    1-Azido-4-bromo-2-chlorobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.

Uniqueness: The unique combination of azide, bromine, and chlorine groups in this compound provides a distinct reactivity profile, making it a valuable compound in various research fields.

Properties

CAS No.

1379324-57-8

Molecular Formula

C6H3BrClN3

Molecular Weight

232.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.